molecular formula C22H23FN2O3 B15033591 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15033591
M. Wt: 382.4 g/mol
InChI Key: SCDCTRBLUHEVHK-CZIZESTLSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse aryl and alkyl substituents. Its structure includes:

  • A 4-methylphenyl group at position 5, offering moderate lipophilicity and steric bulk.
  • A 2-(dimethylamino)ethyl chain at position 1, introducing a basic tertiary amine that may enhance solubility and receptor interaction .

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23FN2O3/c1-14-4-6-15(7-5-14)19-18(20(26)16-8-10-17(23)11-9-16)21(27)22(28)25(19)13-12-24(2)3/h4-11,19,26H,12-13H2,1-3H3/b20-18+

InChI Key

SCDCTRBLUHEVHK-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the target compound by boiling in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-tert-butyl group in compound 20 increases melting point (263–265°C) compared to the trifluoromethoxy analogue (23, 246–248°C), likely due to enhanced crystallinity from steric bulk .

Synthetic Accessibility :

  • Higher yields (e.g., 62% for compound 20 vs. 32% for 23) suggest that sterically demanding substituents like tert-butyl may stabilize intermediates during cyclization .

Biological Implications: The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., compound 21 with dimethylaminophenyl) due to reduced oxidative metabolism . The 4-propoxyphenyl group in 636991-57-6 increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the target compound), which could influence membrane permeability .

Comparison with Heterocyclic Analogues

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

  • Structural Differences : Incorporates a thiophene ring and chlorophenyl group, replacing the fluorobenzoyl and methylphenyl moieties.
  • Activity : Demonstrates antimicrobial properties, highlighting the role of halogenation (Cl) and heteroaromatic rings (thiophene) in bioactivity.

4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Scaffold Variation : Pyrazol-3-one core instead of pyrrol-2-one.
  • Functional Groups: Bromine and trifluoromethyl groups may enhance electrophilicity and target binding compared to the dimethylaminoethyl chain in the target compound.

Computational and Analytical Insights

  • Multiwfn Analysis : Electron localization function (ELF) studies could reveal differences in charge distribution between the target compound and analogues, explaining variations in hydrogen-bonding capacity or dipole moments .
  • Noncovalent Interaction (NCI) Analysis: The 4-fluorobenzoyl group may engage in stronger π-π stacking or halogen bonding compared to bulkier tert-butyl or propoxyphenyl groups .

Biological Activity

Overview

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This compound's unique structure, featuring both dimethylamino and fluorobenzoyl groups, suggests potential interactions with various biological targets.

  • Molecular Formula : C21H20F2N2O3
  • Molecular Weight : 386.4 g/mol
  • InChI : InChI=1S/C21H20F2N2O3/c1-24(2)11-12-25-18(15-5-3-4-6-16(15)23)17(20(27)21(25)28)19(26)13-7-9-14(22)10-8-13/h3-10,18,26H,11-12H2,1-2H3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable research project involved screening a library of compounds against multicellular spheroids, which are more representative of in vivo tumor environments. The results showed that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis
A549 (Lung)3.8Cell cycle arrest at G1 phase
HeLa (Cervical)4.5Inhibition of DNA synthesis

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially enhancing their activity and affecting neurotransmitter release.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells.

Case Study 2: Animal Model Testing

In vivo studies using mouse models indicated that administration of the compound led to significant tumor reduction compared to control groups. The study highlighted its potential for development into a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

To better understand the efficacy and mechanism of action, comparisons were made with structurally similar compounds:

Compound NameIC50 (µM)Notable Features
1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-...7.0Less potent than the target compound
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy...5.0Improved binding affinity
2-(dimethylamino)ethyl 4-amino benzoate10.0Lacks fluorobenzoyl group

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